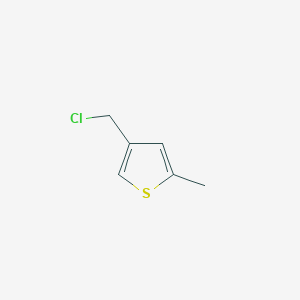

4-(Chloromethyl)-2-methylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClS/c1-5-2-6(3-7)4-8-5/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIGRYNBOCVOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082602-29-6 | |

| Record name | 4-(chloromethyl)-2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloromethyl 2 Methylthiophene

Blanc Chloromethylation and its Mechanistic Considerations

The Blanc chloromethylation is a powerful method for introducing a chloromethyl group onto an aromatic ring using formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst. orgsyn.orgyoutube.com However, its application to the synthesis of 4-(Chloromethyl)-2-methylthiophene is severely hampered by the directing effects of the substituent and the inherent reactivity of the thiophene (B33073) ring.

Electrophilic aromatic substitution on a substituted aromatic ring is governed by the electronic nature of the substituent already present. The methyl group (-CH₃) in 2-methylthiophene (B1210033) is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted thiophene. Activating groups are typically ortho- and para-directors. organicchemistrytutor.comlibretexts.org In the context of the thiophene ring, the positions adjacent to the sulfur atom (α-positions, C2 and C5) are significantly more reactive towards electrophiles than the positions further away (β-positions, C3 and C4).

For 2-methylthiophene, the substituent is at an α-position. The activating methyl group directs incoming electrophiles to the "ortho" (C3) and "para" (C5) positions. Compounded with the innate high reactivity of the C5 position (the other α-position), electrophilic attack occurs overwhelmingly at C5. Attack at the C3 position is a minor pathway, while attack at the C4 position is electronically and sterically disfavored and generally not observed in significant amounts. rsc.org

Consequently, the direct Blanc chloromethylation of 2-methylthiophene would be expected to yield a mixture of products, with the major isomer being 5-(Chloromethyl)-2-methylthiophene.

| Product Name | Position of Chloromethyl Group | Expected Yield |

| 5-(Chloromethyl)-2-methylthiophene | 5 (α-position) | Major |

| 3-(Chloromethyl)-2-methylthiophene | 3 (β-position) | Minor |

| This compound | 4 (β-position) | Negligible / Not Formed |

Given the strong electronic preference for substitution at the 5-position of 2-methylthiophene, optimizing standard Blanc reaction conditions (e.g., temperature, reaction time, catalyst choice) is highly unlikely to favor the formation of the 4-isomer. The energy barrier for electrophilic attack at the C4 position is substantially higher than at the C5 position, a fundamental property of the substrate that cannot be easily overcome by simple procedural modifications. Therefore, this method is considered non-viable for the specific synthesis of this compound.

The mechanism of the Blanc reaction proceeds via electrophilic aromatic substitution. orgsyn.org The reaction requires both a proton acid, typically hydrogen chloride (HCl), and often a Lewis acid catalyst, such as zinc chloride (ZnCl₂). google.com Their roles are to generate a highly reactive electrophile from formaldehyde.

Protonation of Formaldehyde : The carbonyl oxygen of formaldehyde is protonated by HCl, increasing the electrophilicity of the carbonyl carbon.

Formation of the Electrophile : In the presence of ZnCl₂, the protonated formaldehyde can form a complex, further enhancing its electrophilicity. This species, or the derived hydroxymethyl cation (+CH₂OH), is the active electrophile that attacks the electron-rich thiophene ring.

Substitution and Chlorination : Following the attack on the thiophene ring, an intermediate alcohol, (hydroxymethyl)thiophene, is formed. Under the acidic reaction conditions rich in chloride ions, this alcohol is rapidly converted to the corresponding chloromethyl derivative. orgsyn.org

For practical laboratory and industrial applications, the reagents for chloromethylation can be sourced in various forms. Paraformaldehyde, a solid polymer of formaldehyde, is a convenient and commonly used substitute for aqueous formaldehyde (formalin), particularly in non-aqueous solvents. google.com Hydrogen chloride can be supplied as a gas bubbled through the reaction mixture or from concentrated aqueous hydrochloric acid. orgsyn.orggoogle.com The choice of reagents can influence reaction control and workup procedures.

Alternative Synthetic Routes to the Chemical Compound

Given the limitations of direct chloromethylation, indirect methods are required for the synthesis of this compound. These routes typically involve building the molecule from a precursor that already contains the correct substitution pattern.

A robust and regiochemically controlled strategy involves a multi-step synthesis starting from a thiophene derivative where the 4-position is already functionalized. A common approach is to use a carboxylic acid or aldehyde group as a handle, which can be chemically modified to the desired chloromethyl group.

This synthetic pathway can be outlined as follows:

Precursor Synthesis : The synthesis begins with a precursor such as 2-methylthiophene-4-carboxylic acid. The synthesis of such precursors can be achieved through various methods, for instance, via lithiation of a protected thiophene followed by carboxylation. While challenging, routes to 4-substituted-2-methylthiophenes have been developed. beilstein-journals.org

Reduction of the Carbonyl Group : The carboxylic acid at the 4-position is reduced to a primary alcohol. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This step yields 2-methyl-4-(hydroxymethyl)thiophene.

Chlorination of the Alcohol : The final step is the conversion of the hydroxymethyl group to the target chloromethyl group. This is a standard transformation that can be accomplished using various chlorinating agents, such as thionyl chloride (SOCl₂) or mesyl chloride (MsCl) followed by a chloride source, to yield this compound. chemicalbook.com

| Step | Starting Material | Key Reagent(s) | Product | Purpose |

| 1 | Suitably protected thiophene | n-BuLi, then CO₂ | 2-Methylthiophene-4-carboxylic acid | Establish correct substitution pattern |

| 2 | 2-Methylthiophene-4-carboxylic acid | LiAlH₄ | 2-Methyl-4-(hydroxymethyl)thiophene | Reduce carbonyl to an alcohol |

| 3 | 2-Methyl-4-(hydroxymethyl)thiophene | SOCl₂ or MsCl | This compound | Convert alcohol to the target chloride |

An alternative strategy involves the free-radical halogenation of a dimethyl-substituted thiophene. The methyl groups attached to a thiophene ring are analogous to benzylic positions and are susceptible to halogenation under radical conditions.

Precursor : The logical starting material for this route is 2,4-dimethylthiophene.

Reaction : A selective free-radical chlorination is performed. N-Chlorosuccinimide (NCS) is a suitable reagent for this purpose, often used with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a non-polar solvent like carbon tetrachloride (CCl₄). researchgate.net

Selectivity Issues : This method's primary challenge is regioselectivity. The reaction proceeds by forming a radical on one of the methyl groups. The stability of this radical intermediate dictates the product distribution. The radical on the methyl group at the 2-position is generally more stable than the radical at the 4-position due to superior resonance stabilization involving the sulfur atom. Therefore, this reaction is expected to produce a mixture of 2-(chloromethyl)-4-methylthiophene (B13360657) and this compound, with the former likely being the major product. Separating these isomers could be difficult, potentially limiting the synthetic utility of this approach for obtaining the pure 4-isomer.

| Step | Starting Material | Key Reagent(s) | Potential Products | Key Challenge |

| 1 | 2,4-Dimethylthiophene | N-Chlorosuccinimide (NCS), AIBN (initiator) | This compound & 2-(Chloromethyl)-4-methylthiophene | Low regioselectivity, leading to a mixture of isomers that may be difficult to separate. |

Derivatization from Hydroxymethyl Precursors

A well-established method for the synthesis of this compound involves the chemical modification of its corresponding alcohol precursor, (2-methylthiophen-4-yl)methanol. This process is a classic example of a nucleophilic substitution reaction where the hydroxyl (-OH) group is replaced by a chlorine atom.

The conversion is typically achieved by treating the hydroxymethyl precursor with a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation due to its effectiveness and the convenient removal of byproducts. The reaction of (2-methylthiophen-4-yl)methanol with thionyl chloride in an appropriate solvent, such as chloroform (B151607), leads to the formation of this compound. The other products of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture, thus simplifying the purification process.

An analogous procedure is documented for the synthesis of 4-(chloromethyl)-2-methylquinoline, where 4-hydroxymethyl-2-methyl quinoline (B57606) is treated with thionyl chloride in chloroform at a low temperature (0°C) and then stirred overnight at room temperature to yield the desired chloromethyl product quantitatively. This parallel synthesis underscores the general applicability of this method for converting hydroxymethyl groups on heterocyclic rings to their chloromethyl counterparts.

Table 1: Comparison of Chlorinating Agents for Hydroxymethyl Group Conversion

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Inert solvent (e.g., Chloroform, Dichloromethane), often at 0°C to room temperature. | Gaseous byproducts (SO₂, HCl) are easily removed, driving the reaction to completion. | Highly corrosive and moisture-sensitive; requires careful handling. |

| Hydrogen Chloride (HCl) | Gaseous HCl bubbled through a solution or use of concentrated aqueous HCl. | Readily available and cost-effective. | Can require pressure equipment; reaction may be reversible. |

| Phosphorus Trichloride (PCl₃) | Typically requires heating in an inert solvent. | Effective for primary and secondary alcohols. | Produces phosphorous acid as a byproduct, which can complicate purification. |

Innovations in Sustainable Synthesis of this compound

Recent advancements in chemical synthesis have increasingly focused on sustainability, aiming to reduce environmental impact, improve safety, and enhance efficiency. These principles are being applied to the synthesis of this compound through various innovative methodologies.

Implementation of Green Chemistry Principles in Chloromethylation

Green chemistry seeks to design chemical processes that minimize the use and generation of hazardous substances. semanticscholar.org In the context of chloromethylating thiophene derivatives, this involves employing safer reagents and more environmentally benign solvents.

One key principle is the use of less hazardous chemical syntheses. Traditional chloromethylation, such as the Blanc reaction, often uses formaldehyde and hydrogen chloride, which are toxic. iosrjournals.org Greener alternatives for halogenation of thiophenes have been explored, such as using simple sodium halides (e.g., NaCl) as the halogen source in an environmentally friendly solvent like ethanol. nih.govnih.gov While this has been demonstrated for direct halogenation rather than chloromethylation, the principle of using stable, non-toxic salt as a reagent source is a key green innovation. nih.gov

Another principle is the use of safer solvents. Research has shown the viability of conducting reactions on thiophene derivatives in greener solvents like water or glycerol-based deep eutectic solvents, moving away from volatile and often toxic organic solvents. unito.it For instance, the Pd-catalysed direct C–H arylation of thiophene derivatives has been successfully performed in water, even repurposing industrial wastewater for the process. unito.it Applying such solvent systems to chloromethylation could significantly improve the environmental profile of the synthesis.

Utilization of Phase Transfer Catalysis and Ionic Liquids

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). iosrjournals.orgptfarm.pl This methodology is particularly advantageous for chloromethylation as it can enhance reaction rates, improve yields, and allow for milder reaction conditions, all of which align with the principles of green chemistry. phasetransfer.combiomedres.us

In a typical PTC system for chloromethylation, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide, is used as the catalyst. google.comgoogle.com The catalyst transports the reacting anion (e.g., from an aqueous solution of HCl and formaldehyde) into the organic phase containing the thiophene substrate, where the reaction occurs. ptfarm.plgoogle.com This avoids the need for harsh, single-phase solvent systems and can reduce the formation of byproducts like bis-thienyl methane. google.com The use of PTC in the chloromethylation of thiophene to produce 2-chloromethyl-thiophene has been patented, demonstrating its industrial applicability. google.comgoogle.com

Ionic Liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C) and are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. mdpi.comnih.gov They can act as both the solvent and catalyst in chemical reactions. In the context of thiophene chemistry, ILs have been studied for their ability to enhance the solubility and extraction of thiophene compounds. nih.gov For synthesis, ILs can provide a non-volatile medium for reactions, potentially improving safety and simplifying product isolation. mdpi.comcsulb.edu The alkylation of N-heterocycles, a reaction type similar to chloromethylation, has been shown to proceed efficiently in ionic liquids, sometimes under solvent-free conditions, highlighting their potential for synthesizing compounds like this compound. mdpi.com

Table 2: Comparison of Synthetic Approaches for Chloromethylation

| Feature | Conventional Method | Phase Transfer Catalysis (PTC) | Ionic Liquid (IL) Medium |

|---|---|---|---|

| System | Homogeneous (single solvent) or heterogeneous (e.g., ZnCl₂ catalyst). iosrjournals.org | Biphasic (e.g., aqueous/organic). iosrjournals.org | Typically homogeneous, with IL as the solvent. nih.gov |

| Reagents | Often requires harsh reagents (e.g., chloromethyl methyl ether). iosrjournals.org | Allows use of aqueous reagents (e.g., HCl, formaldehyde). google.com | Can facilitate reactions with various reagents. mdpi.com |

| Conditions | Can require high temperatures and strong acids. iosrjournals.org | Milder conditions, lower temperatures possible. biomedres.us | Wide temperature range, non-volatile. nih.gov |

| Efficiency | Variable yields, potential for byproducts. google.com | Improved yields and selectivity. phasetransfer.com | Can enhance reaction rates and yields. mdpi.com |

| Sustainability | Use of volatile organic solvents, hazardous reagents. | Reduces need for hazardous solvents, improves safety. ptfarm.pl | Recyclable, low volatility, considered a "green" solvent. nih.gov |

Solvent-Free and Atom-Economical Methodologies

Solvent-free synthesis represents a significant step forward in green chemistry, as it eliminates solvent waste, which is a major contributor to pollution from the chemical industry. Microwave irradiation is a key technology enabling solvent-free reactions. It provides rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields. clockss.org The synthesis of various thio-derivatives from their oxo-analogues has been successfully demonstrated using Lawesson's reagent under solvent-free microwave conditions. clockss.org This approach could be adapted for the chlorination of (2-methylthiophen-4-yl)methanol, potentially by adsorbing the reactants onto a solid support and irradiating them with microwaves.

Atom economy is a measure of how efficiently a chemical process converts reactant atoms into the desired product. A reaction with high atom economy is inherently less wasteful. Direct chloromethylation of 2-methylthiophene, using reagents like formaldehyde and HCl, is a more atom-economical route to this compound than a multi-step synthesis that proceeds via a hydroxymethyl intermediate. google.com In the direct approach, the -CH₂Cl group is installed in a single step, incorporating atoms from both formaldehyde and HCl directly into the product. While the traditional reagents for this reaction are hazardous, the development of safer catalysts and conditions for this atom-economical transformation remains a key goal for sustainable synthesis.

Reactivity and Transformation Pathways of the Chemical Compound

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chlorine atom in the chloromethyl group is analogous to a benzylic halide, making it a good leaving group and rendering the benzylic-like carbon susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism. ucl.ac.ukrsc.org

The transformation of 4-(chloromethyl)-2-methylthiophene into its corresponding alcohol, (4-methylthiophen-2-yl)methanol, can be achieved through hydrolysis. This reaction is typically performed in the presence of a weak base to neutralize the hydrochloric acid byproduct.

The synthesis of ethers from this compound is commonly accomplished via the Williamson ether synthesis. libretexts.org This method involves the reaction of an alkoxide ion, generated from an alcohol and a strong base like sodium hydride, with the chloromethylthiophene. libretexts.org This SN2 reaction is most effective with primary alkyl halides like this compound, as the risk of competing elimination reactions is minimized. libretexts.org For instance, reacting this compound with sodium methoxide (B1231860) would yield 4-(methoxymethyl)-2-methylthiophene. A variation of this synthesis uses silver oxide (Ag₂O) as a mild base, allowing the direct reaction between an alcohol and the alkyl halide without pre-forming the alkoxide. libretexts.org

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂O, weak base (e.g., NaHCO₃) | (4-Methylthiophen-2-yl)methanol | Hydrolysis |

| This compound | RONa (e.g., CH₃ONa) or ROH/NaH | 4-(Alkoxymethyl)-2-methylthiophene | Williamson Ether Synthesis libretexts.org |

| This compound | ROH, Ag₂O | 4-(Alkoxymethyl)-2-methylthiophene | Williamson Ether Synthesis libretexts.org |

The cyano group can be introduced by reacting this compound with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent. This nucleophilic substitution reaction yields 2-(2-methylthiophen-4-yl)acetonitrile. youtube.com This transformation is a valuable method for carbon chain extension, as the resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. organic-chemistry.orgnih.gov

Amines can be synthesized via the direct alkylation of ammonia (B1221849) or a primary or secondary amine with this compound. libretexts.org However, this method often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to over-alkylation. libretexts.org More selective methods are often preferred. One such method is the reaction with sodium azide (B81097) to form an alkyl azide, which is not nucleophilic and thus prevents over-alkylation. The resulting azide is then reduced to the primary amine, for example, using lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Another efficient route is the Gabriel synthesis, which involves alkylation of potassium phthalimide (B116566) followed by hydrolysis to yield the primary amine. libretexts.org

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | NaCN or KCN in DMSO/DMF | 2-(2-Methylthiophen-4-yl)acetonitrile | Cyanation youtube.com |

| This compound | 1. NaN₃; 2. LiAlH₄ | (2-Methylthiophen-4-yl)methanamine | Azide Synthesis and Reduction libretexts.org |

| This compound | 1. Potassium Phthalimide; 2. H₂N-NH₂ | (2-Methylthiophen-4-yl)methanamine | Gabriel Synthesis libretexts.org |

| This compound | R₂NH (e.g., Dimethylamine) | N,N-Dimethyl-1-(2-methylthiophen-4-yl)methanamine | Direct Alkylation libretexts.org |

The formation of new carbon-carbon bonds is fundamental to building more complex molecular skeletons. chemistry.coacharkat-usa.org this compound can react with a variety of carbon nucleophiles. For example, reaction with enolates derived from β-dicarbonyl compounds, such as diethyl malonate or ethyl acetoacetate, in the presence of a base, leads to the formation of new C-C bonds. These reactions provide access to a range of functionalized thiophene (B33073) derivatives. arkat-usa.org Similarly, organocuprates (Gilman reagents) can couple with benzylic-type halides, although this is more common with bromides and iodides. chemistry.coach

| Nucleophile | Reagents/Conditions | Product Type |

|---|---|---|

| Malonic Ester Enolate | NaOEt/EtOH | Substituted Malonic Ester |

| Cyanide Ion | NaCN/DMSO | Nitrile youtube.com |

| Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Substituted Alkyne (Sonogashira-type) chemistry.coach |

Electrophilic and Organometallic Reactions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions on the ring (C3, C5) are available for functionalization through various methods, including metallation and cross-coupling reactions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. baranlab.org The DMG coordinates to the lithium, facilitating the deprotonation at the adjacent position. wikipedia.orgbaranlab.org

For π-excessive heterocycles like thiophene, lithiation predominantly occurs at the C2 or C5 positions (alpha to the sulfur atom) due to the acidity of these protons, often irrespective of other directing groups. uwindsor.caharvard.edu In 2-methylthiophene (B1210033), the parent compound, lithiation occurs almost exclusively at the C5 position. The chloromethyl group at the 4-position is not a classical DMG. Therefore, direct deprotonation of this compound would likely still occur at the C5 position, directed by the sulfur atom. The resulting aryllithium species can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new functional group at the C5 position.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds. bris.ac.uk this compound can participate in these reactions in two principal ways.

First, the C-Cl bond of the chloromethyl group can act as the electrophilic partner. While less reactive than the corresponding bromides or iodides, benzylic chlorides can undergo cross-coupling. For example, palladium-catalyzed Suzuki-Miyaura reactions can couple the chloromethyl group with aryl- or vinylboronic acids. nih.govnih.gov Similarly, Sonogashira coupling with terminal alkynes can be achieved, typically requiring palladium and copper(I) catalysts. chemistry.coach

Second, the thiophene ring itself can be functionalized to participate in cross-coupling. This usually requires prior introduction of a halide (e.g., Br, I) or a triflate group onto the ring at the C3 or C5 position. For example, bromination of the C5 position followed by a Suzuki reaction with an arylboronic acid would yield a 5-aryl-4-(chloromethyl)-2-methylthiophene derivative. nih.gov This regioselective functionalization highlights the utility of combining different reaction types to elaborate the thiophene scaffold. nih.gov

| Reaction Type | Reactive Site | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling nih.gov | -CH₂Cl | Ar-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-(Arylmethyl)-2-methylthiophene |

| Sonogashira Coupling chemistry.coach | -CH₂Cl | Terminal Alkyne | Pd catalyst, Cu(I), Base | 4-(Propargyl)-2-methylthiophene |

| Suzuki-Miyaura Coupling nih.gov | Thiophene-C5-Br (after bromination) | Ar-B(OH)₂ | Pd catalyst, Base | 5-Aryl-4-(chloromethyl)-2-methylthiophene |

Rearrangement and Cycloaddition Reactions

Beyond simple cyclizations, this compound and its derivatives can be precursors to more complex rearrangement and cycloaddition reactions. These transformations can lead to the formation of intricate fused heterocycles and complex molecular architectures.

Intramolecular Cyclizations to Fused Heterocycles

The strategic placement of the chloromethyl and methyl groups on the thiophene ring allows for the potential generation of reactive intermediates that can undergo intramolecular cyclization. One plausible, though not explicitly documented for this specific molecule, pathway involves the generation of a thieno[3,4-c] intermediate. The synthesis of thieno[3,4-c]pyrrole-4,6(5H)-dione moieties in related systems highlights the viability of forming such fused structures. acs.org

A hypothetical route to a fused heterocycle could involve the introduction of a nucleophilic group at the 3-position of the thiophene ring. Subsequent intramolecular nucleophilic attack on the chloromethyl group would lead to the formation of a five- or six-membered ring fused to the thiophene core, resulting in a thieno[3,4-c] fused system. The Fiesselmann thiophene synthesis, which is used to construct thieno[3,2-b]thiophene (B52689) derivatives, demonstrates a strategy where intramolecular condensation leads to a fused thiophene system, offering a conceptual parallel for potential reactions of this compound derivatives. nih.gov

| Starting Material Analogue | Reaction Type | Fused Product Class | Reference |

| 4-Aryl-3-chlorothiophene-2-carboxylates | Intramolecular Condensation | Thieno[3,2-b]thiophen-3(2H)-ones | nih.gov |

| Thieno[3,4-b]thiophene (TbT) derivatives | C-H Direct Arylation | Diarylated thieno[3,4-b]thiophenes | acs.org |

Intermolecular Transformations Leading to Complex Architectures

The chloromethyl group of this compound can also participate in intermolecular reactions to build more complex molecular structures. One potential avenue is through cycloaddition reactions. While direct examples involving this compound are scarce, the principles of dearomative cycloadditions in other aromatic systems provide a framework for what might be possible. For instance, visible-light-induced dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes has been shown to produce complex bicyclic structures. nih.gov A similar strategy could potentially be applied to the thiophene system, where the thiophene ring acts as the diene component in a cycloaddition reaction.

Furthermore, the reactivity of the chloromethyl group towards active methylene (B1212753) compounds can lead to the formation of more elaborate structures. In related studies, chloromethyl chlorosulfate (B8482658) has been shown to react with 1,3-dicarbonyl compounds to yield methylene-bridged bis-acetoacetates, which can then undergo further intramolecular cyclization to form polyfunctional dihydrofuran and tetrahydropyran (B127337) derivatives. researchgate.net This type of sequential reaction pathway highlights the potential of this compound to serve as a building block for complex, non-fused heterocyclic systems.

Role of 4 Chloromethyl 2 Methylthiophene As a Key Synthetic Intermediate

Construction of Substituted Thiophene (B33073) Derivatives

The chloromethyl group is an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity is harnessed to introduce a wide range of functionalities onto the thiophene core, leading to the formation of diverse substituted thiophene derivatives.

The carbon-chlorine bond in 4-(Chloromethyl)-2-methylthiophene is susceptible to cleavage, allowing for the attachment of various alkyl and aryl groups. This is typically achieved through reactions with organometallic reagents or through Friedel-Crafts type alkylations. For instance, the reaction with appropriate Grignard reagents or organolithium compounds can lead to the formation of new carbon-carbon bonds, effectively extending the carbon chain or introducing aromatic rings at the 4-position of the thiophene ring.

The regioselective C-alkylation of related thiophene systems, such as alkyl 4-hydroxy-2-methylthiophene-3-carboxylates, with α-halo ketones has been demonstrated to be dependent on the solvent nature, offering a pathway to previously less accessible β-hydroxythiophene derivatives. researchgate.net This highlights the controlled reactivity that can be achieved with thiophene-based intermediates.

Table 1: Examples of Alkylation and Arylation Reactions

| Reactant | Reagent | Product | Application/Significance |

| This compound | Grignard Reagents (R-MgX) | 4-Alkyl-2-methylthiophene | Building blocks for further functionalization |

| This compound | Arylboronic acids (Suzuki Coupling) | 4-Aryl-2-methylthiophene | Precursors for biologically active molecules and materials |

| 4-Bromothiophene-2-carbaldehyde | Arylboronic pinacol (B44631) esters/acids (Suzuki-Miyaura) | 4-Arylthiophene-2-carbaldehydes | Synthesis of compounds with antibacterial and antioxidant properties nih.gov |

The chloromethyl group can be oxidized to afford the corresponding aldehyde (carbaldehyde) and carboxylic acid derivatives. These transformations are fundamental in organic synthesis as they introduce versatile functional groups that can undergo a plethora of subsequent reactions. For example, oxidation of the chloromethyl group, often preceded by hydrolysis to the alcohol, can yield 4-methylthiophene-2-carbaldehyde. This aldehyde can then be further oxidized to 4-methylthiophene-2-carboxylic acid.

Thiophene-2-carboxaldehydes are versatile precursors to many drugs. wikipedia.org The synthesis of thiophene-2-carboxylic acids and their derivatives can also be achieved through the reaction of thiophenes with a CCl4–CH3OH–catalyst system. semanticscholar.org This reaction proceeds through the oxymethylation of thiophene to form 2-oxymethylthiophene, which is then oxidized to the carboxylic acid. semanticscholar.org

Table 2: Synthesis of Thiophene Carbaldehydes and Carboxylic Acids

| Starting Material | Reagents | Product |

| This compound | Oxidizing agents (e.g., HNO3, KMnO4) | 4-Methylthiophene-2-carbaldehyde |

| 4-Methylthiophene-2-carbaldehyde | Oxidizing agents (e.g., Tollens' reagent) | 4-Methylthiophene-2-carboxylic acid |

| Thiophenes | CCl4–CH3OH–catalyst (Fe, V, or Mo) | 2-Thiophenecarboxylic acids semanticscholar.org |

Building Block for Fused and Polycyclic Thiophene Systems

The bifunctional nature of this compound and its derivatives allows for their use in the construction of more complex, fused heterocyclic systems. These structures are of significant interest due to their presence in numerous biologically active compounds and advanced materials.

A notable application of derivatives of 4-(chloromethyl)thiophene is in the synthesis of thieno[3,2-c]chromenes. For instance, 4-(chloromethyl)thiophene-2-carbaldehyde (B3024638) can react with phenols to form 4-(aryloxymethyl)thiophene-2-carbaldehydes. researchgate.netdntb.gov.ua Subsequent intramolecular cyclization of these intermediates, which can be promoted by photochemical methods or palladium catalysis, leads to the formation of the thieno[3,2-c]chromene ring system. researchgate.netdntb.gov.ua These compounds have shown potential as inhibitors of enzymes like Notum Pectinacetylesterase and possess interesting photophysical properties, making them useful as covert marking pigments. researchgate.net

The versatility of the chloromethylthiophene scaffold extends to the synthesis of a variety of other polyheterocyclic systems. The reactive chloromethyl group can be transformed into other functional groups that can then participate in cyclization reactions. For example, conversion to an amine followed by reaction with a suitable bifunctional reagent can lead to the formation of fused pyrimidines or other nitrogen-containing heterocycles. The inherent reactivity of the thiophene ring itself can also be exploited in cycloaddition reactions to build complex polycyclic structures.

Precursor for Advanced Organic Scaffolds in Material Sciences

Thiophene-containing polymers and oligomers are renowned for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. The ability to introduce specific substituents onto the thiophene ring via intermediates like this compound allows for the fine-tuning of the electronic and physical properties of these materials. For example, the introduction of alkyl or aryl groups can influence the solubility, processability, and solid-state packing of the resulting polymers, which in turn affects their charge transport properties. Thiophene is a key component in advanced materials like dye-sensitized organic solar cells and light-emitting devices. nih.gov

Integration into Functional Oligomers and Polymers

The incorporation of this compound into oligomeric and polymeric structures is primarily achieved by leveraging the high reactivity of the benzylic-like chloride. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the grafting of the thiophene unit onto existing polymer backbones or its use in the synthesis of novel monomers for subsequent polymerization.

One primary strategy involves the conversion of the chloromethyl group into a more versatile functional group suitable for established polymerization techniques. For instance, it can be transformed into a phosphonium (B103445) salt for use in Wittig-type polymerizations or converted to a Grignard reagent, which can then participate in Kumada catalyst-transfer polycondensation (KCTP). KCTP is a powerful method for producing regioregular polythiophenes, where precise control over the head-to-tail coupling of thiophene units is essential for optimizing the electronic properties of the resulting polymer. nih.gov The introduction of the 2-methylthien-4-ylmethyl side chain via this intermediate can enhance the solubility and processability of otherwise rigid conjugated polymers. nih.gov

Below is a table outlining potential pathways for integrating this compound into polymers.

| Polymerization Strategy | Role of this compound | Resulting Structure/Property |

| Grafting onto Polymers | The chloromethyl group reacts with nucleophilic sites (e.g., -OH, -NH2) on a pre-existing polymer backbone. | Introduces thiophene moieties as side chains, modifying the polymer's electronic and optical properties. |

| Monomer Synthesis for Polycondensation | Conversion of the chloromethyl group to a nucleophilic (e.g., Grignard reagent) or other reactive species (e.g., boronic ester for Suzuki coupling). aau.edu.et | Creates a bifunctional monomer capable of participating in cross-coupling polymerization to form a fully conjugated backbone. |

| Chain-Growth Polymerization | The thiophene ring can be further functionalized with a halide (e.g., bromine) at the 5-position, while the chloromethyl group is used to attach a solubilizing chain. | The resulting monomer can undergo chain-growth polymerization like KCTP to yield high molecular weight, regioregular polymers. nih.gov |

These synthetic routes enable the creation of polymers where the electronic contributions of the thiophene ring and the physical contributions of the side chain, originating from the chloromethyl group, can be precisely engineered.

Contribution to Novel Organic Electronic Materials

Thiophene-based polymers and oligomers are cornerstone materials in the field of organic electronics, finding use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The performance of these devices is intimately linked to the chemical structure of the active material, particularly its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the resulting energy gap, and the material's ability to self-assemble into ordered structures that facilitate charge transport.

The use of this compound as a building block allows for strategic tuning of these properties. The 2-methyl group is an electron-donating group, which generally raises the HOMO energy level of the thiophene unit. The chloromethyl group, being electron-withdrawing, can be used to attach various functional groups that can further modulate electronic characteristics or influence molecular packing.

For example, by reacting this compound with different nucleophiles, a library of thiophene derivatives with diverse side chains can be synthesized. These derivatives can then be polymerized to form donor-acceptor copolymers, a widely used strategy for creating low band-gap materials for organic solar cells. uwc.ac.za A comparative analysis of how structural modifications impact key electronic parameters is crucial for materials design.

The table below illustrates the typical effects of different substituents on the electronic properties of thiophene-based materials, providing context for the potential contributions of derivatives from this compound.

| Material/Structural Feature | Typical HOMO Level (eV) | Typical LUMO Level (eV) | Optical Band Gap (eV) | Impact on Device Performance |

| Poly(3-hexylthiophene) (P3HT) | -4.9 to -5.1 | -2.9 to -3.1 | ~1.9 - 2.0 uwc.ac.za | Benchmark donor material for OPVs; good hole mobility. |

| Thiophene with Electron-Donating Groups (e.g., Alkoxy) | Raised (e.g., -4.7 eV) | Slightly Raised | Reduced | Higher HOMO aligns better with some acceptor materials. |

| Thiophene with Electron-Withdrawing Groups (e.g., Ester, Cyano) | Lowered (e.g., -5.5 eV) | Significantly Lowered | Variable | Improves air stability (lower HOMO) and can enhance electron transport (lower LUMO). cmu.edu |

| TTT-co-P3HT Copolymer | -5.36 | -3.17 | 2.19 uwc.ac.za | Broader band-gap compared to P3HT, affecting absorption and energy level alignment in solar cells. uwc.ac.za |

By using this compound, chemists can introduce complex side chains that not only tune these fundamental electronic properties but also control the morphology and crystallinity of thin films, which are critical factors for achieving high charge carrier mobility in transistors and efficient charge separation in solar cells. researchgate.net

Synthetic Routes to Bio-inspired Molecular Frameworks

Bio-inspired materials design seeks to mimic the sophisticated structures and functions found in nature to create advanced synthetic materials. chimia.ch Enzymes, for example, use precisely arranged functional groups within a protein scaffold to perform highly selective catalysis. escholarship.org Metal-organic frameworks (MOFs) and other porous polymers can be designed with bio-inspired motifs to replicate these functions. nih.gov

This compound serves as a valuable synthetic tool for covalently linking the unique electronic and coordinating properties of the thiophene ring to biological or biomimetic molecules. The reactive chloromethyl group can form stable bonds with nucleophilic functional groups abundant in biomolecules, such as the thiol group of cysteine or the amine groups in lysine (B10760008) and on the backbone of peptides.

This capability allows for the synthesis of novel bio-hybrid materials. For instance, phytochelatins are peptides used by plants to sequester heavy metal ions through coordinated cysteine residues. researchgate.net A synthetic polymer mimicking this function could be enhanced by incorporating thiophene units via this compound. The thiophene moiety could serve multiple roles: acting as a rigid spacer, participating in metal coordination through its sulfur atom, or providing a chromophore for spectroscopic reporting of metal binding.

A proposed synthetic pathway to such a bio-inspired framework is outlined below.

| Step | Reactants | Reaction Type | Role of this compound |

| 1. Functionalization of Amino Acid | This compound, N-acetyl-L-cysteine | Nucleophilic Substitution | Covalently attaches the 2-methylthiophene (B1210033) group to the cysteine side chain via a thioether linkage. |

| 2. Monomer Preparation | Acryloyl chloride, Product from Step 1 | Acylation | Converts the functionalized amino acid into a polymerizable acrylamide (B121943) monomer. |

| 3. Polymerization | Monomer from Step 2, Radical Initiator (e.g., AIBN) | Radical Polymerization | Forms a polyacrylamide backbone with pendant 2-methylthienylmethyl-cysteine units. |

| 4. Final Material | Resulting polymer | - | A bio-inspired polymer capable of metal binding, where the thiophene unit can influence the material's structural and electronic properties. researchgate.net |

This approach demonstrates how this compound can act as a bridge between synthetic chemistry and biotechnology, enabling the creation of advanced materials for applications ranging from environmental remediation and catalysis to biosensing. nih.gov

Computational and Theoretical Investigations of the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules at the electronic level. For a molecule like 4-(chloromethyl)-2-methylthiophene, these methods can elucidate its fundamental properties and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool for predicting molecular properties. A hypothetical DFT study of this compound would likely involve the B3LYP functional with a basis set such as 6-31G(d,p) to calculate various electronic properties.

Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Description |

| Total Energy | (Value in Hartrees) | The total electronic energy of the molecule in its ground state. |

| Dipole Moment | (Value in Debye) | A measure of the molecule's overall polarity, arising from the asymmetrical distribution of electron density. |

| Mulliken Atomic Charges | (Charge on each atom) | The partial charge assigned to each atom in the molecule, indicating sites susceptible to nucleophilic or electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | (Graphical representation) | A 3D map of the electrostatic potential on the electron density surface, visually identifying electron-rich (red) and electron-poor (blue) regions. |

These calculations would reveal the distribution of electrons within the molecule, highlighting the electronegative chlorine atom and the electron-rich thiophene (B33073) ring as key features influencing its chemistry.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. acadpubl.eu This theory gives rise to a set of molecular orbitals, each with a specific energy level.

Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical for predicting a molecule's reactivity.

Hypothetical Frontier Orbital Properties of this compound

| Orbital | Energy (eV) | Description |

| HOMO | (Negative value) | The energy of the highest energy orbital containing electrons. Its location often indicates the site of electrophilic attack. |

| LUMO | (Positive or small negative value) | The energy of the lowest energy orbital without electrons. Its location often indicates the site of nucleophilic attack. |

| HOMO-LUMO Gap | (Positive value) | The energy difference between the HOMO and LUMO. A large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. |

For this compound, the HOMO would likely be localized on the electron-rich thiophene ring, while the LUMO might be associated with the antibonding orbital of the C-Cl bond, indicating its susceptibility to nucleophilic substitution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the step-by-step processes of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Transition State Analysis of Key Transformations

A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. Locating and characterizing the transition state is a primary goal of computational reaction mechanism studies.

For this compound, a key transformation would be nucleophilic substitution at the chloromethyl group. Computational methods can be used to model the approach of a nucleophile, locate the transition state structure, and calculate its geometry and energy. The presence of a single imaginary frequency in the vibrational analysis of the calculated structure confirms it as a true transition state.

Hypothetical Transition State Properties for SN2 Reaction of this compound with a Nucleophile (e.g., OH⁻)

| Property | Description |

| Structure | A trigonal bipyramidal geometry around the carbon of the chloromethyl group, with the nucleophile and the leaving group (Cl) in axial positions. |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to proceed, calculated as the energy difference between the transition state and the reactants. |

| Imaginary Frequency | A single negative frequency in the vibrational spectrum, corresponding to the motion along the reaction coordinate. |

Kinetic and Thermodynamic Parameters of Reactions

Beyond the energy of the transition state, computational chemistry can be used to calculate important kinetic and thermodynamic parameters that govern a reaction's feasibility and rate.

Using the data from geometry optimizations and frequency calculations for reactants, transition states, and products, one can derive:

Enthalpy of Reaction (ΔH): The change in heat content during a reaction. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic reaction.

Gibbs Free Energy of Reaction (ΔG): The change in free energy, which determines the spontaneity of a reaction. A negative value indicates a spontaneous process.

Rate Constants (k): Using Transition State Theory (TST), the rate constant for a reaction can be estimated from the Gibbs free energy of activation.

Hypothetical Thermodynamic and Kinetic Data for a Reaction of this compound

| Parameter | Hypothetical Value | Significance |

| ΔH (Enthalpy of Reaction) | (Value in kcal/mol) | Indicates whether the reaction releases or absorbs heat. |

| ΔG (Gibbs Free Energy of Reaction) | (Value in kcal/mol) | Determines if the reaction is spontaneous under the given conditions. |

| Ea (Activation Energy) | (Value in kcal/mol) | The energy barrier for the reaction. |

| k (Rate Constant) | (Value in s⁻¹ or M⁻¹s⁻¹) | Quantifies the rate of the reaction. |

By calculating these parameters for various potential reaction pathways, chemists can predict the most likely mechanisms and products for reactions involving this compound.

Solvent Effects and Catalytic Cycle Modeling

The reactivity of this compound, particularly the C-Cl bond, is highly dependent on the solvent environment. Computational models are essential for predicting and understanding these effects, especially in the context of nucleophilic substitution reactions, which are characteristic of benzylic-type halides. The solvolysis of such compounds can proceed through various mechanisms, from a dissociative S({N})1 pathway to an associative S({N})2 pathway, or a spectrum in between.

Computational studies on similar substrates, such as chlorothioformates and sulfonyl chlorides, demonstrate that the reaction mechanism is sensitive to both solvent ionizing power and nucleophilicity. mdpi.comnih.gov For this compound, an S({N})1 mechanism, involving the formation of a resonance-stabilized thienyl-methyl carbocation, would be favored in highly ionizing, non-nucleophilic solvents (e.g., fluoroalcohols). Conversely, a bimolecular S({N})2 mechanism would be more likely in less polar, more nucleophilic solvents.

The extended Grunwald-Winstein equation is a powerful empirical model used to analyze and quantify these solvent effects on solvolysis rates. mdpi.com For a computational approach, methods like Density Functional Theory (DFT) coupled with a Polarizable Continuum Model (PCM) are employed. mdpi.com These models simulate the solvent as a continuous dielectric medium, allowing for the calculation of reaction energy profiles and transition states in different environments. This can reveal, for instance, how the energy barrier for C-Cl bond heterolysis is lowered by a polar solvent that can stabilize the resulting ion pair. mdpi.com

Table 1: Predicted Influence of Solvent Properties on the Reaction Mechanism of this compound

| Solvent Type | Dominant Mechanism | Computational Model | Expected Kinetic Profile |

| Polar, Protic, Low Nucleophilicity (e.g., H₂O, Fluoroalcohols) | S({N})1-like | DFT with explicit/implicit solvent models (PCM) | Rate highly dependent on solvent ionizing power (Y({Cl})). mdpi.com |

| Polar, Aprotic, High Nucleophilicity (e.g., DMF, DMSO) | Borderline S({N})1/S({N})2 | QM/MM or PCM | Significant sensitivity to both solvent nucleophilicity (N({T})) and ionizing power. |

| Nonpolar, Aprotic, Low Nucleophilicity (e.g., Toluene, Hexane) | Slow reaction, potential for radical pathways | DFT with PCM | Low reaction rates, mechanism may shift from ionic. |

Spectroscopic Property Prediction and Validation

Computational chemistry provides robust methods for predicting the spectroscopic signatures of molecules, which is invaluable for characterization and for validating experimental results.

The infrared (IR) and Raman spectra of this compound can be accurately predicted using DFT calculations. Typically, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is used to optimize the molecular geometry and calculate the harmonic vibrational frequencies. researchgate.net Anharmonic corrections may be applied using second-order perturbation theory (PT2) to improve agreement with experimental data. researchgate.net The calculations yield the frequency of each vibrational mode, its IR intensity, and its Raman activity.

For this compound, the key vibrational modes include:

Thiophene Ring Vibrations: C-C and C=C stretching modes within the aromatic ring, typically found in the 1300-1550 cm region. Ring breathing and deformation modes appear at lower frequencies.

C-H Vibrations: Aromatic C-H stretching from the thiophene ring protons (approx. 3100 cm), and symmetric/asymmetric stretching of the methyl (CH(_{3})) group (2850-3000 cm). nih.gov

Chloromethyl Group Vibrations: The CH(_{2}) group introduces scissoring, wagging, twisting, and rocking modes in the 1000-1450 cm range.

C-S and C-Cl Vibrations: The C-S stretching vibrations characteristic of thiophenes appear in the 600-850 cm range. The C-Cl stretching vibration is expected in the 650-800 cm region and is often a strong band in the IR spectrum.

Table 2: Predicted Fundamental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm) | Predicted IR Intensity | Predicted Raman Activity |

| Aromatic C-H Stretch | 3110 | Medium | Medium |

| Methyl C-H Asymmetric Stretch | 2985 | Medium | Strong |

| Methyl C-H Symmetric Stretch | 2930 | Medium | Strong |

| Thiophene Ring C=C Stretch | 1540 | Strong | Medium |

| Thiophene Ring C-C Stretch | 1455 | Strong | Strong |

| CH({2}) Scissoring | 1440 | Medium | Medium |

| Methyl Umbrella Bend | 1380 | Strong | Weak |

| C-S Stretch | 780 | Medium | Medium |

| C-Cl Stretch | 710 | Strong | Strong |

Theoretical NMR chemical shifts for ¹H and ¹³C nuclei can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method, which is a standard feature in quantum chemistry software. These calculations are typically performed at the DFT level of theory after an initial geometry optimization.

For this compound, the following shifts are predicted:

¹H NMR: The two protons on the thiophene ring are expected to appear as singlets (or narrow doublets due to small long-range coupling) in the aromatic region (δ 6.8-7.2 ppm). The chemical shift of the chloromethyl (CH({2})Cl) protons is predicted to be significantly downfield, around δ 4.6-4.8 ppm, due to the electronegativity of the chlorine atom. The methyl (CH({3})) protons would appear upfield, around δ 2.5 ppm.

¹³C NMR: The four carbons of the thiophene ring would have distinct chemical shifts in the δ 120-145 ppm range. The carbon of the chloromethyl group (CH(_{2})Cl) is expected around δ 40-45 ppm, while the methyl carbon would be the most upfield signal, around δ 15 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 (Thiophene) | - | ~142 |

| C3 (Thiophene) | ~7.05 | ~128 |

| C4 (Thiophene) | - | ~135 |

| C5 (Thiophene) | ~7.15 | ~126 |

| CH({3}) | ~2.50 | ~15 |

| CH(_{2})Cl | ~4.75 | ~42 |

The electronic absorption spectrum (UV-Vis) of this compound is governed by electronic transitions within the thiophene chromophore. These spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov The choice of functional (e.g., PBE0, CAM-B3LYP) is critical for accurately predicting excitation energies. mdpi.com Solvent effects are typically included using a continuum model like PCM, which can account for shifts in the absorption maxima (λ(_{max})) in different media. mdpi.comyoutube.com

The primary absorption bands for substituted thiophenes correspond to π → π* transitions. For this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are expected to be delocalized over the thiophene ring. The main absorption is predicted to be in the UV region, likely around 240-260 nm. The introduction of alkyl and chloromethyl substituents is expected to cause a slight bathochromic (red) shift compared to unsubstituted thiophene.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Predicted λ({max}) (nm) | Oscillator Strength (f) | Transition Character |

| ~245 | > 0.4 | HOMO → LUMO (π → π) |

| ~215 | > 0.2 | HOMO-1 → LUMO or HOMO → LUMO+1 (π → π) |

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. However, specific experimental data for 4-(Chloromethyl)-2-methylthiophene is not documented in the searched resources.

Proton NMR (¹H NMR) Techniques for Proton Environment Analysis

A detailed ¹H NMR analysis would provide information on the chemical shift, integration, and multiplicity of each proton in the molecule, revealing the connectivity and electronic environment of the hydrogen atoms. For this compound, this would involve the analysis of the aromatic protons on the thiophene (B33073) ring, the methyl protons, and the chloromethyl protons. Without experimental data, a precise description of these parameters is not possible.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy is instrumental in defining the carbon backbone of a molecule. A ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom, including those in the thiophene ring, the methyl group, and the chloromethyl group. The chemical shifts of these signals would offer insights into their electronic environments. Unfortunately, no such experimental spectrum has been found in the public domain.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, providing critical information for piecing together the molecular structure, such as the connection between the chloromethyl group and the thiophene ring.

The absence of published 2D NMR data for this compound prevents a detailed analysis of its molecular connectivity.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl group and the aromatic ring, C-S stretching of the thiophene ring, and the C-Cl stretching of the chloromethyl group. While general regions for these vibrations are known from studies of similar compounds, the precise frequencies and intensities for the target molecule are not available.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds and symmetric vibrations. A Raman spectrum would offer a unique molecular fingerprint for this compound, aiding in its identification. As with other spectroscopic data, specific Raman spectra for this compound could not be located.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the structure of molecules. By ionizing the compound and separating the resulting ions based on their mass-to-charge (m/z) ratio, MS provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) distinguishes itself by providing extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental composition from its exact mass, thereby confirming its molecular formula.

For this compound, the molecular formula is C₆H₇ClS. HRMS analysis would measure the m/z of its molecular ion, which is then compared to the theoretical (calculated) exact mass. The close correlation between the experimental and theoretical mass provides strong evidence for the compound's identity and elemental composition.

Table 1: Theoretical Mass Calculation for this compound (C₆H₇ClS)

| Element | Isotope | Isotopic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 6 | 72.000000 |

| Hydrogen | ¹H | 1.007825 | 7 | 7.054775 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |

| Total | | | | 145.99650 |

Note: The table reflects the exact mass for the most abundant isotopes.

An experimental HRMS measurement yielding a mass very close to 145.9965 Da would confirm the molecular formula of C₆H₇ClS.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a powerful technique that provides detailed structural information by fragmenting a selected ion and analyzing its constituent parts. nih.gov In this process, the molecular ion of this compound ([M]⁺˙ at m/z ≈ 146/148, accounting for ³⁵Cl/³⁷Cl isotopes) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected.

The fragmentation pattern is predictable based on the molecule's structure. The bond between the thiophene ring and the chloromethyl group is a likely point of cleavage. Key fragmentation pathways would include:

Loss of a chlorine radical (•Cl): This would result in a prominent fragment ion at m/z 111, corresponding to the 2-methyl-4-thienylmethyl cation ([C₆H₇S]⁺).

Loss of the chloromethyl radical (•CH₂Cl): This cleavage would yield the 2-methylthiophene (B1210033) cation at m/z 97. nist.gov

Analysis of these fragmentation patterns allows researchers to piece together the molecule's connectivity, confirming the presence and location of the methyl and chloromethyl substituents on the thiophene ring. researchgate.netresearchgate.net

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 146 ([M]⁺˙) | 111 | •Cl | 2-methyl-4-thienylmethyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the electron density within the crystal, allowing for the precise mapping of atomic positions.

For this compound, a successful crystallographic analysis would yield:

Unambiguous confirmation of connectivity: It would definitively show the attachment of the methyl group at position 2 and the chloromethyl group at position 4 of the thiophene ring.

Precise geometric parameters: It would provide exact bond lengths, bond angles, and torsion angles within the molecule.

Intermolecular interactions: The analysis would reveal how molecules pack together in the crystal lattice, highlighting any significant non-covalent interactions like hydrogen bonds or π-π stacking. researchgate.net

While obtaining a suitable crystal can be a challenge, the structural data provided by X-ray crystallography is unparalleled in its detail and certainty. acs.orgdtic.mil

Other Advanced Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the potent separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. youtube.com The components of the sample are then separated as they travel through a long, thin capillary column. shimadzu.com Separation is based on differences in boiling points and affinities for the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

GC-MS is invaluable for:

Purity Assessment: The resulting gas chromatogram will show a primary peak for this compound and smaller peaks for any impurities. The area of each peak is proportional to the amount of the compound, allowing for quantitative purity analysis.

Identification of Unknowns: The mass spectrum of each peak can be compared against spectral libraries (like the NIST library) to identify impurities or reaction byproducts. nist.gov

Reaction Monitoring: GC-MS can be used to track the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time.

The combination of a compound's retention time (from GC) and its mass spectrum (from MS) provides a very high degree of confidence in its identification. nih.govyoutube.com

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. ekb.eg It is particularly useful for compounds that are non-volatile or thermally sensitive. For this compound, reverse-phase HPLC is a common method. sielc.com

In this technique, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a nonpolar stationary phase (e.g., C18). sielc.com Components are separated based on their relative polarity; less polar compounds interact more strongly with the stationary phase and thus elute later than more polar compounds. A detector, often a UV-Vis detector that can detect the thiophene ring, is placed at the column outlet.

HPLC is used for:

Quantitative Analysis: By running a series of standards of known concentration, a calibration curve can be created. The concentration of this compound in an unknown sample can then be accurately determined by comparing its peak area to the calibration curve.

Purity Determination: Similar to GC, the chromatogram from an HPLC run can reveal the presence of impurities, and their relative amounts can be estimated from the peak areas.

Preparative Separation: HPLC can be scaled up to isolate and purify larger quantities of the desired compound from a mixture. nih.govsigmaaldrich.com

When coupled with mass spectrometry (LC-MS), HPLC becomes an even more powerful tool, providing mass information for each separated peak, which greatly aids in the identification of unknown components. nih.gov

Microwave Spectroscopy for Precise Molecular Parameters

Microwave spectroscopy stands as a powerful high-resolution technique for the unambiguous determination of molecular structures in the gas phase. By measuring the transition frequencies between rotational energy levels, this method provides highly precise data on the moments of inertia of a molecule. From these, a detailed three-dimensional structure, including bond lengths, bond angles, and dihedral angles, can be accurately derived. For a molecule such as this compound, microwave spectroscopy can elucidate the precise geometry of the thiophene ring, the orientation and internal rotation of the methyl group, and the conformational properties of the chloromethyl group.

The rotational spectrum of a molecule is fundamentally determined by its principal moments of inertia (Ia, Ib, Ic), which are inversely proportional to the rotational constants (A, B, C). The analysis of the rotational spectra of the parent molecule and its isotopologues (e.g., containing 13C, 34S, or 37Cl) allows for the determination of the atomic coordinates of each atom through Kraitchman's equations, leading to a well-defined substitution structure (rs). aip.orgbohrium.com Furthermore, by combining experimental rotational constants with theoretical calculations, a semi-experimental equilibrium structure (reSE) can be obtained, which represents a highly accurate molecular structure at the bottom of the potential energy well. aip.org

Detailed Research Findings

While specific microwave spectroscopy studies on this compound are not available in the current literature, extensive research on thiophene and its substituted derivatives provides a solid foundation for predicting its spectroscopic features and molecular parameters. aip.orgnih.gov

Rotational Constants and Molecular Structure:

The substitution of a methyl group at the 2-position and a chloromethyl group at the 4-position on the thiophene ring will significantly influence its rotational spectrum compared to the parent thiophene molecule. The masses of these substituents will alter the moments of inertia, leading to a dense and complex rotational spectrum. Based on studies of similar aromatic molecules, the rotational constants for this compound can be predicted. nih.gov The analysis of these constants would yield precise bond lengths and angles. For instance, studies on 2-methylthiophene have shown specific changes in the thiophene ring geometry upon methylation. nih.gov Similarly, the C-Cl bond length and the orientation of the chloromethyl group relative to the ring can be accurately determined.

Internal Rotation of the Methyl Group:

Nuclear Quadrupole Coupling:

The presence of the chlorine atom (specifically the 35Cl and 37Cl isotopes, both with nuclear spin I > 1/2) introduces nuclear quadrupole coupling effects into the rotational spectrum. The interaction of the nuclear quadrupole moment of the chlorine nucleus with the electric field gradient at the nucleus splits the rotational lines into multiple hyperfine components. The analysis of this hyperfine structure yields the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc). nih.govresearchgate.net These constants provide detailed information about the electronic environment around the chlorine nucleus, including the ionicity and hybridization of the C-Cl bond.

Interactive Data Tables

The following tables present expected molecular parameters for this compound based on data from related molecules studied by microwave spectroscopy. These are predictive values and would be precisely determined in an actual microwave spectroscopy experiment.

Table 1: Predicted Rotational and Centrifugal Distortion Constants for this compound

| Parameter | Predicted Value | Unit | Description |

| Rotational Constants | |||

| A | ~2500 | MHz | Rotational constant about the a-principal axis of inertia. |

| B | ~800 | MHz | Rotational constant about the b-principal axis of inertia. |

| C | ~600 | MHz | Rotational constant about the c-principal axis of inertia. |

| Centrifugal Distortion | |||

| ΔJ | ~0.1 | kHz | Quartic centrifugal distortion constant. |

| ΔJK | ~0.5 | kHz | Quartic centrifugal distortion constant. |

Table 2: Predicted Structural Parameters for this compound

| Parameter | Predicted Value | Unit | Description |

| Bond Lengths | |||

| r(C-S) | 1.71 - 1.72 | Å | Carbon-Sulfur bond lengths in the thiophene ring. |

| r(C=C) | 1.37 - 1.38 | Å | Double bond lengths in the thiophene ring. |

| r(C-C) | 1.42 - 1.44 | Å | Single bond lengths in the thiophene ring. |

| r(C-CH3) | ~1.51 | Å | Bond length between the ring and the methyl group. |

| r(C-CH2Cl) | ~1.50 | Å | Bond length between the ring and the chloromethyl group. |

| r(C-Cl) | ~1.78 | Å | Carbon-Chlorine bond length in the chloromethyl group. |

| Bond Angles | |||

| ∠(C-S-C) | ~92 | Degrees | Angle within the thiophene ring. |

| ∠(S-C-C) | ~111 | Degrees | Angle within the thiophene ring. |

| ∠(C-C-C) | ~112 | Degrees | Angle within the thiophene ring. |

| Internal Rotation | |||

| V3 (Methyl) | 150 - 250 | cm-1 | Barrier to internal rotation of the 2-methyl group. |

Table 3: Predicted 35Cl Nuclear Quadrupole Coupling Constants for this compound

| Parameter | Predicted Value | Unit | Description |

| χaa | -30 to -40 | MHz | Quadrupole coupling constant along the a-principal axis. |

| χbb | 15 to 25 | MHz | Quadrupole coupling constant along the b-principal axis. |

| χcc | 15 to 25 | MHz | Quadrupole coupling constant along the c-principal axis. |

Future Research Directions and Emerging Trends

Development of Highly Selective and Efficient Synthetic Protocols

The synthesis of polysubstituted thiophenes with precise regiochemistry is a persistent challenge in organic chemistry. While classical methods like the Paal-Knorr or Gewald synthesis are effective for certain substitution patterns, they often lack the selectivity required for producing specific isomers like 4-(Chloromethyl)-2-methylthiophene. pharmaguideline.comderpharmachemica.com Traditional electrophilic substitution on 2-methylthiophene (B1210033) would likely favor reaction at the C5 or C3 positions, making the direct chloromethylation to the C4 position inefficient.

Future research will focus on developing programmed and regioselective synthetic routes. One promising avenue is the use of directing groups that can be temporarily installed on the thiophene (B33073) ring to steer the chloromethylation to the desired C4 position, and then subsequently removed. nih.gov For instance, an ester activating/directing group has been shown to enable the sequential functionalization of individual positions on a thiophene ring with high control. nih.gov

Another emerging trend is the transition-metal-free synthesis, which aligns with the principles of green chemistry. researchgate.net Research into base-promoted cyclization reactions of carefully designed acyclic precursors could provide highly regioselective and atom-economical pathways to this compound and its derivatives. rsc.org

| Synthetic Strategy | Key Features | Potential for this compound | References |

| Directing Group-Assisted Synthesis | Employs a removable group to control regioselectivity during functionalization. | High potential for selective C4-chloromethylation of a 2-methylthiophene precursor. | nih.gov |

| Transition-Metal-Free Cyclization | Builds the substituted thiophene ring from acyclic precursors using base promotion. | Offers an atom-economical and green alternative to functionalizing a pre-existing ring. | researchgate.netrsc.org |

| C-H Functionalization (see Sec 7.2) | Directly converts a C-H bond to a C-C or C-X bond, avoiding pre-functionalization. | Could enable direct C4-chloromethylation if catalyst systems with the correct selectivity are developed. | nih.govrsc.org |

Exploration of Novel Reaction Pathways and Catalytic Systems

The direct functionalization of C-H bonds has become a transformative strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com The future of synthesizing and modifying this compound is intrinsically linked to the development of novel catalytic systems that can selectively activate specific C-H bonds on the thiophene ring.